molecular formula C28H39N3O2 B609574 Nicodicosapent CAS No. 1269181-69-2

Nicodicosapent

Cat. No.: B609574
CAS No.: 1269181-69-2
M. Wt: 449.64
InChI Key: YYQALOWPCKMFDQ-JLNKQSITSA-N
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Description

Nicodicosapent is a fatty acid niacin conjugate known for its role as an inhibitor of the sterol regulatory element-binding protein (SREBP). This protein is a key regulator of cholesterol metabolism, influencing proteins such as proprotein convertase subtilisin/kexin type 9 (PCSK9), 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase), ATP citrate lyase, and Niemann-Pick C1-Like 1 (NPC1L1) . This compound has shown potential in reducing cholesterol levels and triglycerides, making it a compound of interest in metabolic disease research.

Scientific Research Applications

Nicodicosapent has several scientific research applications:

Mechanism of Action

Nicodicosapent is a SREBF1 inhibitor . It serves as the precursor for the prostaglandin-3 and thromboxane-3 families . It lowers serum lipid concentration, reduces the incidence of cardiovascular disorders, prevents platelet aggregation, and inhibits arachidonic acid conversion into the thromboxane-2 and prostaglandin-2 families .

Safety and Hazards

Precautions for safe handling of Nicodicosapent include avoiding inhalation, contact with eyes and skin, and dust and aerosol formation . It should be stored in a cool, well-ventilated area, away from direct sunlight and sources of ignition .

Future Directions

Nicodicosapent is currently in Phase 2 of clinical trials . It is being studied for its effects on II-type hyperlipoproteinemia . The drug has shown promise in reducing PCSK9 levels, LDL particles including VLDL and LDL cholesterol, as well as plasma triglycerides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nicodicosapent involves the conjugation of a fatty acid with niacin. The specific synthetic routes and reaction conditions are proprietary and not widely published. general methods for such conjugations typically involve esterification or amidation reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale esterification or amidation processes, utilizing automated reactors to ensure consistency and purity. The reaction conditions would be optimized for yield and efficiency, with careful control of temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions: Nicodicosapent undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Typically occurs in aqueous environments, often catalyzed by enzymes or acidic/basic conditions.

    Inhibition Reactions: These reactions are studied in vitro using cell cultures and specific inhibitors to observe the effects on protein production.

Major Products:

    Hydrolysis Products: Nicotinic acid and fatty acid derivatives.

    Inhibition Products: Reduced levels of PCSK9 and mature SREBP-2 protein.

Comparison with Similar Compounds

    Fatty Acid Conjugates: Other fatty acid conjugates may have similar cholesterol-lowering effects but differ in their specific targets and efficacy.

Uniqueness: Nicodicosapent is unique due to its dual action as a fatty acid niacin conjugate and its specific inhibition of SREBP, which makes it particularly effective in reducing cholesterol and triglyceride levels .

Properties

IUPAC Name

N-[2-[[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]amino]ethyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-27(32)30-23-24-31-28(33)26-20-19-22-29-25-26/h3-4,6-7,9-10,12-13,15-16,19-20,22,25H,2,5,8,11,14,17-18,21,23-24H2,1H3,(H,30,32)(H,31,33)/b4-3-,7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQALOWPCKMFDQ-JLNKQSITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCNC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCNC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269181-69-2
Record name Nicodicosapent [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1269181692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NICODICOSAPENT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72995E50VA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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